molecular formula C23H23N5O4S2 B2596668 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850909-68-1

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2596668
CAS No.: 850909-68-1
M. Wt: 497.59
InChI Key: XCVJGJSFOWVCRB-RWEWTDSWSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C23H23N5O4S2 and its molecular weight is 497.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit antimicrobial activity. For instance, novel heterocyclic compounds synthesized from 2-amino-6-methoxybenzothiazole were screened for antimicrobial activity, indicating the potential of benzothiazole derivatives in developing new antimicrobial agents (Badne et al., 2011).
  • Anticancer Agents : The synthesis of pro-apoptotic indapamide derivatives, including benzamide compounds, has shown anticancer activity. These compounds were evaluated against melanoma cancer cell lines, suggesting their potential use as anticancer agents (Yılmaz et al., 2015).

Synthesis of Biologically Active Derivatives

  • Novel Syntheses : Research into the synthesis of related compounds, such as triazine derivatives and benzothiazole derivatives, has highlighted the potential for these chemical frameworks to be used in developing biologically potent agents. These studies have shown that through novel synthetic routes, derivatives exhibiting antimicrobial properties can be produced, further indicating the versatility of such compounds in scientific research (Patel & Baldaniya, 2016).

Safety and Hazards

The safety and hazards associated with a compound are important considerations, especially in the context of handling, storage, and disposal. Unfortunately, specific safety and hazard information for this compound is not provided in the search results .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-3-28-20-11-8-18(32-2)16-21(20)33-23(28)26-22(29)17-6-9-19(10-7-17)34(30,31)27(14-4-12-24)15-5-13-25/h6-11,16H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVJGJSFOWVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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